N'-(3,5-dimethylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide
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Overview
Description
N’-(3,5-dimethylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide is an organic compound that belongs to the class of amides It features a phenyl ring substituted with two methyl groups at the 3 and 5 positions, an ethanediamide backbone, and an oxolan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-dimethylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylphenylamine, oxirane (ethylene oxide), and ethanediamide.
Formation of Oxolan-2-ylmethylamine: Oxirane reacts with 3,5-dimethylphenylamine under acidic or basic conditions to form N-(3,5-dimethylphenyl)-2-hydroxyethylamine. This intermediate is then cyclized to form oxolan-2-ylmethylamine.
Amidation Reaction: Oxolan-2-ylmethylamine is then reacted with ethanediamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form N’-(3,5-dimethylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide.
Industrial Production Methods
In an industrial setting, the synthesis of N’-(3,5-dimethylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-(3,5-dimethylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N’-(3,5-dimethylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers to enhance their mechanical and thermal properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N’-(3,5-dimethylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxolan-2-ylmethyl group can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
N’-(3,5-dimethylphenyl)-N-methylethanediamide: Lacks the oxolan-2-ylmethyl group, resulting in different chemical properties and reactivity.
N’-(3,5-dimethylphenyl)-N-[(tetrahydrofuran-2-yl)methyl]ethanediamide: Contains a tetrahydrofuran ring instead of an oxolan ring, which may affect its stability and reactivity.
Uniqueness
N’-(3,5-dimethylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide is unique due to the presence of the oxolan-2-ylmethyl group, which can influence its chemical reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can be exploited for specific applications in research and industry.
Biological Activity
N'-(3,5-dimethylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in the context of drug development and disease treatment. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a dimethylphenyl group and an oxolane ring. The molecular formula is C15H22N2O with a molecular weight of approximately 250.35 g/mol. The compound's structure is significant as it influences its interaction with biological targets.
Research indicates that this compound exhibits activity against specific biological pathways. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic processes. For instance, molecular docking studies have shown promising binding affinities to key proteins relevant in disease pathways, indicating potential therapeutic applications.
Biological Activities
-
Antimalarial Activity :
- In a study evaluating various compounds for their antimalarial properties, this compound demonstrated significant inhibitory effects on malaria parasites. The effective dose was found to be 27.74 mg/kg, leading to a chemosuppression rate of 99.69% when combined with artesunate .
- The compound's binding energies against target proteins were favorable, with values such as −34.27 kcal/mol for FP3 and −59.14 kcal/mol for LDH, suggesting strong interactions that could inhibit parasite growth .
- Toxicological Profile :
Table 1: Binding Affinities of this compound
Target Protein | Binding Energy (kcal/mol) | Comparison Compound (Artesunate) |
---|---|---|
FP3 | -34.27 | -8.64 |
PEPC | -37.44 | -8.24 |
LDH | -59.14 | -51.92 |
Case Studies
- In Vivo Efficacy :
- Safety and Pharmacokinetics :
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-6-11(2)8-12(7-10)17-15(19)14(18)16-9-13-4-3-5-20-13/h6-8,13H,3-5,9H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRQUKNBUHYAHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2CCCO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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